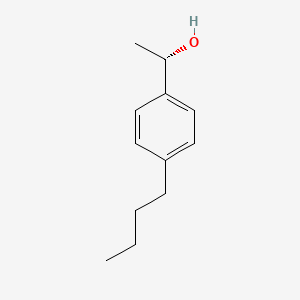

(1S)-1-(4-butylphenyl)ethanol

CAS No.:

Cat. No.: VC17683156

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18O |

|---|---|

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | (1S)-1-(4-butylphenyl)ethanol |

| Standard InChI | InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m0/s1 |

| Standard InChI Key | IMXTYZIZHGRRMC-JTQLQIEISA-N |

| Isomeric SMILES | CCCCC1=CC=C(C=C1)[C@H](C)O |

| Canonical SMILES | CCCCC1=CC=C(C=C1)C(C)O |

Introduction

Nomenclature and Structural Identification

IUPAC and Systematic Naming

The compound is formally named (1S)-1-[4-(2-methylpropyl)phenyl]ethanol under IUPAC conventions, reflecting the (S)-configuration at the chiral center and the branched isobutyl group at the para position of the benzene ring . The term "4-butylphenyl" in common usage may lead to ambiguity, as the substituent is specifically a 2-methylpropyl (isobutyl) group rather than a linear butyl chain.

Stereochemical Configuration

The (1S) designation indicates the absolute configuration of the chiral carbon, confirmed via the Cahn-Ingold-Prelog priority rules. The hydroxyl group (-OH) and aromatic ring occupy distinct spatial positions, influencing intermolecular interactions and crystallization behavior .

Structural Data Table

Synthesis and Preparation

Friedel-Crafts Alkylation Followed by Functionalization

Alternative routes may involve:

-

Friedel-Crafts alkylation of benzene with isobutyl chloride to form 4-isobutyltoluene.

-

Oxidation of the methyl group to a carboxylic acid, followed by reduction to the alcohol .

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (predicted):

Infrared (IR) Spectroscopy

Reactivity and Functionalization

Oxidation Pathways

The secondary alcohol undergoes oxidation to form 4-isobutylacetophenone using agents like pyridinium chlorochromate (PCC) or Jones reagent. This reactivity is critical in synthetic cycles where the alcohol serves as a protecting group .

Esterification and Etherification

-

Ester formation: Reacts with acetyl chloride to yield 1-(4-isobutylphenyl)ethyl acetate.

-

Ether synthesis: Williamson ether synthesis with alkyl halides under basic conditions.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chiral alcohols like (1S)-1-(4-isobutylphenyl)ethanol are pivotal in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, ibuprofen derivatives utilize similar intermediates for enantioselective production .

Asymmetric Catalysis Studies

The compound’s defined stereochemistry makes it a candidate for studying catalyst efficiency in hydrogenation reactions, providing data on turnover numbers (TON) and enantioselectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume